molecular formula C10H17ClN4O3 B121843 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride CAS No. 3945-69-5

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride

Cat. No. B121843
CAS RN: 3945-69-5
M. Wt: 276.72 g/mol
InChI Key: BMTZEAOGFDXDAD-UHFFFAOYSA-M
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Description

“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride”, also known as DMTMM, is a chemical compound with the molecular formula C10H17ClN4O3 . It is a white to almost white powder or crystal . It is used as a condensing agent for various transformations .


Synthesis Analysis

DMTMM can be synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of DMTMM is represented by the SMILES string [Cl-].COc1nc (OC)nc (n1) [N+]2 (C)CCOCC2 .


Chemical Reactions Analysis

  • Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .
  • Esterification of carboxylic acids with alcohols to the corresponding esters .

Physical And Chemical Properties Analysis

DMTMM is a solid at 20°C and should be stored under inert gas at a temperature below 0°C . It is hygroscopic and heat sensitive .

Scientific Research Applications

Synthesis and Characterization

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been synthesized and characterized, showing effective condensation of carboxylic acids and amines in good yields (Kunishima et al., 1999).

Application in Amide and Ester Formation

DMTMM is also noted for its efficiency in forming amides and esters, particularly useful in organic synthesis. It has been utilized for esterification of carboxylic acids in various alcohols, demonstrating practicality in organic reactions (Kunishima et al., 1999).

Peptidomimetics Synthesis

DMTMM is a versatile coupling reagent in the synthesis of sterically-hindered peptidomimetics. It offers better control over racemization and N-arylation compared to other reagents (Shieh et al., 2008).

Green Chemistry Applications

A process has been developed for the recovery and recycle of HO-DMT, a coproduct from DMTMM usage, promoting sustainability in chemical processes (Kunishima et al., 2002).

Solid Phase Peptide Synthesis

DMTMM has been identified as an effective and economical alternative for solid phase peptide synthesis, comparable to other established coupling agents (Falchi et al., 2000).

Chemo-enzymatic Glycosylation

In carbohydrate chemistry, DMTMM has been used as a condensing agent for chemo-enzymatic glycosylations, showing potential in the synthesis of complex carbohydrates (Tanaka et al., 2009).

Polysaccharide Conjugation

DMTMM's utility extends to the efficient activation of carboxyl groups in polysaccharides, aiding in the development of polysaccharide-based materials (Farkaš & Bystrický, 2007).

Clickable Xylo-oligosaccharide Monomers

DMTMM has been employed in the development of clickable xylo-oligosaccharide monomers, which have applications in polymer science and material engineering (MacCormick et al., 2018).

Hyaluronan Modification

In biomedical research, DMTMM has been used for grafting alkyl moieties to hyaluronan, enhancing its viscoelasticity and making it a promising biomaterial for drug delivery and regenerative medicine (Petta et al., 2016).

Synthesis of Oxazolines

DMTMM aids in the synthesis of oxazolines, showing its versatility in different organic synthesis applications (Hioki et al., 2008).

Coupling Reagents for Peptide Synthesis

It serves as an effective coupling reagent in peptide synthesis, especially in the synthesis of sterically hindered peptides (Kaminski et al., 2005).

Development of Triazinone-Based Condensing Reagents

Research has also focused on developing triazinone-based condensing reagents, comparing their reactivity with DMTMM and showcasing their potential in organic synthesis (Yamada et al., 2019).

Process Improvement for DMTMM-Based Coupling Reagents

Improvements have been made in the process of preparing DMTMM-based coupling reagents, enhancing their production efficiency (Raw, 2009).

Generation of Nitrile Oxides

DMTMM has been used in the generation of nitrile oxides from nitroalkanes, showing its utility in the synthesis of isoxazoles (Giacomelli et al., 2003).

Carboxymethyl Cellulose Films Development

It has been used as a cross-linking agent in the development of carboxymethyl cellulose films for potential applications in food packaging (Beghetto et al., 2020).

Safety And Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, eye protection, and face protection when handling DMTMM . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The influence of different weight percentages of DMTMM and glycerol on the physical-mechanical properties of these films has been reported . This suggests potential future applications of DMTMM in the field of materials science.

properties

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZEAOGFDXDAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370104
Record name DMTMM
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Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride

CAS RN

3945-69-5
Record name 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
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Record name DMTMM
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Record name DMTMM
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Record name 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride
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Record name 4-(4,6-DIMETOSSI-1,3,5-TRIAZIN-2-IL)-4-METILMORFOLINIO CLORURO
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Record name DMTMM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride

Citations

For This Compound
2
Citations
M Kunishima, C Kawachi, J Monta, K Terao, F Iwasaki… - Tetrahedron, 1999 - Elsevier
4-(4, 6-Dimethoxy-1, 3, 5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was quantitatively synthesized by the coupling of 2-chloro-4, 6-dimethoxy-1, 3, 5-triazine (CDMT) and N-methylmorpholine (NMM) in THF, and characterized. Condensation of carboxylic acids and amines by DMTMM proceeded effectively in THF to give the corresponding amides in good yields. The corresponding esters can be obtained by esterification of caiboxylic acids with DMTMM in methanol, ethanol, isopropy1 alcohol, or t-butyl alcohol in …
Number of citations: 537 www.sciencedirect.com
A Falchi, G Giacomelli, A Porcheddu, M Taddei - Synlett, 2000 - thieme-connect.com
The salt formed from 2-chloro-4, 6-dimethoxy [1, 3, 5] triazine and N-methylmorpholine (DMTMM) is an effective coupling agent for solid phase peptide synthesis that can be used as economical alternative to PyBOP. Several oligopeptides were prepared on a Wang type resin using this reagent and the yields and purity of the products were always comparable with those obtained with PyBOP as the coupling agent.
Number of citations: 82 www.thieme-connect.com

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